6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of benzodioxole, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoxazole intermediates, followed by their coupling with the pyridine derivative. Key steps include:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and disubstituted halomethanes.
Synthesis of Isoxazole Intermediate: The isoxazole ring is formed through cyclization reactions involving appropriate nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzodioxole and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the isoxazole and pyridine moieties.
Bendiocarb: A carbamate insecticide with a benzodioxole structure, used for its acetylcholinesterase inhibitory activity.
1,3-Benzodioxolylbutanamine: A compound with psychoactive properties, structurally related to the benzodioxole moiety.
Uniqueness
6-(1,3-Benzodioxol-5-yl)-N~4~-(3,5-dimethyl-4-isoxazolyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzodioxole, isoxazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets, setting it apart from simpler analogs .
Properties
Molecular Formula |
C20H16N4O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H16N4O5/c1-9-17-13(19(25)22-18-10(2)24-28-11(18)3)7-14(21-20(17)29-23-9)12-4-5-15-16(6-12)27-8-26-15/h4-7H,8H2,1-3H3,(H,22,25) |
InChI Key |
BKEARCCTRPUTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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